Cas no 73622-65-8 (2-(4-bromophenyl)-2-oxoethyl phenoxyacetate)
73622-65-8 structure
Product Name:2-(4-bromophenyl)-2-oxoethyl phenoxyacetate
Numero CAS:73622-65-8
MF:C16H13BrO4
MW:349.176024198532
CID:1762013
PubChem ID:51854
Update Time:2025-04-21
2-(4-bromophenyl)-2-oxoethyl phenoxyacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-bromophenyl)-2-oxoethyl phenoxyacetate
- acetic acid, 2-phenoxy-, 2-(4-bromophenyl)-2-oxoethyl ester
- [2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate
- Oprea1_844611
- BRN 2595903
- SR-01000392320-1
- Oprea1_137554
- 73622-65-8
- 2-(4-bromophenyl)-2-oxoethyl 2-phenoxyacetate
- AG-205/07937018
- CBDivE_003220
- DTXSID50223808
- SR-01000392320
- 4-08-00-00398 (Beilstein Handbook Reference)
- AKOS001568224
- p-Bromophenacyl phenoxyacetate
- STK388866
- ACETIC ACID, PHENOXY-, p-BROMOPHENACYL ESTER
- CCG-103641
-
- Inchi: 1S/C16H13BrO4/c17-13-8-6-12(7-9-13)15(18)10-21-16(19)11-20-14-4-2-1-3-5-14/h1-9H,10-11H2
- Chiave InChI: ZWQQVIQRTFKJHI-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(=CC=1)C(COC(COC1C=CC=CC=1)=O)=O
Proprietà calcolate
- Massa esatta: 347.99972g/mol
- Massa monoisotopica: 347.99972g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.442
- Punto di ebollizione: 467.7°C at 760 mmHg
- Punto di infiammabilità: 236.7°C
- Indice di rifrazione: 1.586
2-(4-bromophenyl)-2-oxoethyl phenoxyacetate Letteratura correlata
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
73622-65-8 (2-(4-bromophenyl)-2-oxoethyl phenoxyacetate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso